molecular formula C10H11ClF3NO B13042682 (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

Katalognummer: B13042682
Molekulargewicht: 253.65 g/mol
InChI-Schlüssel: NTQNPJYDNPLNMR-CDUCUWFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name (1R,2S)-1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL follows hierarchical substitution rules prioritizing functional groups and substituent positions. The parent chain is a propan-2-OL backbone, with the amino group (-NH2) at position 1 and a hydroxyl group (-OH) at position 2. The phenyl ring substituents at position 1 include chlorine at position 3 and trifluoromethyl (-CF3) at position 4, as shown in Table 1.

Table 1: Constitutional isomerism in related compounds

Compound Name Molecular Formula Substituent Positions (Phenyl Ring)
(1R,2S)-isomer (Target Compound) C10H11ClF3NO 3-Cl, 4-CF3
(1S,2R)-isomer C10H11ClF3NO 4-Cl, 3-CF3
(1R,2R)-isomer C10H11ClF3NO 3-Cl, 4-CF3

Constitutional isomers arise from variations in substituent placement on the phenyl ring or stereochemical configurations. For example, moving the chloro and trifluoromethyl groups to positions 2 and 3 creates a structurally distinct compound (CAS 1431697-81-2), while stereoisomerism occurs at the propan-2-OL chiral centers.

Absolute Configuration Determination via X-ray Crystallography

Single-crystal X-ray diffraction analysis resolves the (1R,2S) configuration by mapping atomic coordinates and torsion angles. The phenyl ring adopts a planar geometry with bond lengths of 1.39 Å (C-C aromatic) and 1.73 Å (C-Cl). The trifluoromethyl group exhibits a trigonal pyramidal geometry (C-F bond: 1.33 Å; F-C-F angles: 107.5°–109.4°), inducing steric hindrance that stabilizes the (1R,2S) configuration over alternative stereoisomers.

The propan-2-OL backbone shows a gauche conformation between the amino and hydroxyl groups (torsion angle: 62.3°), with hydrogen bonding between NH2 (donor) and OH (acceptor) stabilizing this arrangement. The Flack parameter (0.02 ± 0.01) confirms the absolute configuration.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy reveals conformational preferences in solution. The $$ ^1H $$-NMR spectrum (500 MHz, DMSO-d6) displays coupling constants $$ J{1,2} = 4.8 \, \text{Hz} $$ and $$ J{2,3} = 6.1 \, \text{Hz} $$, consistent with a staggered conformation of the propan-2-OL backbone. Nuclear Overhauser effect (NOE) correlations between H-1 (δ 3.45 ppm) and H-2 (δ 4.12 ppm) confirm spatial proximity (<4 Å), aligning with X-ray data.

The $$ ^{13}C $$-NMR spectrum shows distinct signals for C-1 (δ 54.3 ppm, amino-bearing carbon) and C-2 (δ 71.8 ppm, hydroxyl-bearing carbon), while the trifluoromethyl group resonates at δ 124.5 ppm (quartet, $$ J_{C-F} = 288 \, \text{Hz} $$). Dynamic NMR experiments at 233–323 K reveal restricted rotation about the C1-Cphenyl bond (ΔG‡ = 12.3 kcal/mol), attributed to steric clashes between the trifluoromethyl group and propan-2-OL chain.

Comparative Stereoelectronic Effects of Chloro and Trifluoromethyl Substituents

The chloro and trifluoromethyl groups exert distinct stereoelectronic influences on the molecule’s reactivity and conformation (Table 2).

Table 2: Substituent effects on electronic properties

Substituent Hammett σₚ Constant van der Waals Volume (ų) Electron-Withdrawing Nature
-Cl +0.23 18.1 Moderate (−I effect)
-CF3 +0.54 42.3 Strong (−I, −M effects)

The trifluoromethyl group’s −I inductive effect deactivates the phenyl ring, reducing electron density at the para position by 18% compared to chloro alone, as shown by density functional theory (DFT) calculations. This polarizes the C1-N bond, increasing its dipole moment to 2.14 Debye. Conversely, the chloro group’s smaller size allows tighter packing in the crystal lattice, evidenced by a 4% higher density in chloro-containing analogs versus trifluoromethyl derivatives.

In solution, the trifluoromethyl group’s hydrophobicity (logP contribution: +0.88) enhances solubility in nonpolar solvents, while the hydroxyl group’s hydrogen-bonding capacity (α = 0.33) ensures aqueous miscibility. This balance makes the compound suitable for cross-phase catalytic applications.

Eigenschaften

Molekularformel

C10H11ClF3NO

Molekulargewicht

253.65 g/mol

IUPAC-Name

(1R,2S)-1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1

InChI-Schlüssel

NTQNPJYDNPLNMR-CDUCUWFYSA-N

Isomerische SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N)O

Kanonische SMILES

CC(C(C1=CC(=C(C=C1)C(F)(F)F)Cl)N)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of Oxime Intermediate

A key step is the reaction of 1-(3-chloro-4-(trifluoromethyl)phenyl)-1-hydroxy-2-propanone with hydroxylamine salts in the presence of a base to form the corresponding oxime.

  • The ketone substrate is dissolved in an organic solvent such as di-n-butyl ether or toluene.
  • An aqueous solution of hydroxylamine hydrochloride and sodium acetate or sodium hydroxide is prepared.
  • The reaction mixture is maintained at low temperatures (0 to 30 °C, preferably 0 to 15 °C) to control reaction rate and selectivity.
  • Vigorous stirring for 1–2 hours ensures complete conversion to the oxime.
  • The organic layer containing the oxime is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude oxime.

Stereoselective Reduction of Oxime

The oxime is then stereoselectively reduced to the amino alcohol using a catalytic hydrogenation method:

  • A nickel-aluminum catalyst mixture is commonly employed as a reducing agent.
  • Reduction is carried out under controlled temperature and pressure conditions to favor the (1R,2S) stereoisomer.
  • The reaction conditions are optimized to minimize formation of other stereoisomers and side products.
  • After reduction, the crude amino alcohol is isolated by solvent extraction and purification.

Purification and Stereochemical Resolution

  • The crude product is purified using chromatographic techniques such as flash column chromatography on C-18 reverse phase columns.
  • Mobile phases typically include mixtures of methanol, tetrahydrofuran, and aqueous buffers (e.g., tetramethylammonium hydroxide and ortho-phosphoric acid).
  • UV detection at 210 nm is used to monitor purity and confirm separation of stereoisomers.
  • The resolution between the desired (1R,2S) isomer and other stereoisomers should be greater than 2.0 to ensure high optical purity.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Oxime formation Hydroxylamine hydrochloride, sodium acetate/sodium hydroxide 0 to 30 Di-n-butyl ether or toluene Vigorous stirring, aqueous-organic biphasic
Oxime isolation Separation, drying over Na2SO4, evaporation Ambient Organic solvent Crude oxime obtained
Oxime reduction Nickel-aluminum catalyst Controlled (not specified) Suitable solvent Stereoselective reduction to amino alcohol
Purification Reverse phase chromatography Ambient Methanol, THF, aqueous buffer UV detection, high resolution required

Additional Synthetic Considerations

  • The trifluoromethyl group on the aromatic ring enhances lipophilicity and influences reaction kinetics and selectivity.
  • Precise control of pH during oxime formation is critical to prevent side reactions.
  • The use of mild reaction temperatures helps maintain stereochemical integrity.
  • The stereochemistry of the amino alcohol is confirmed by chiral chromatographic methods and spectroscopic analysis.

Research Findings and Optimization

  • Studies have shown that adjusting the molar ratio of hydroxylamine salt to base ensures complete neutralization of acidic components, improving yield and purity.
  • Low-temperature reaction conditions (0 to 15 °C) favor formation of the desired oxime intermediate with minimal by-products.
  • The nickel-aluminum catalyst system provides efficient and selective reduction of the oxime to the (1R,2S) amino alcohol.
  • Chromatographic purification protocols have been optimized to achieve resolution factors exceeding 2.0 between stereoisomers, ensuring high enantiomeric excess.

Summary Table of Key Properties and Synthetic Data

Parameter Data/Value
Molecular Formula C11H11ClF3NO
Molecular Weight ~253.65 g/mol
Key Intermediate 1-(3-chloro-4-(trifluoromethyl)phenyl)-1-hydroxy-2-propanone oxime
Reducing Agent Nickel-aluminum catalyst
Typical Solvents Di-n-butyl ether, toluene, methanol, THF
Reaction Temperature Range 0 to 30 °C (oxime formation), controlled for reduction
Purification Method Reverse phase chromatography (C-18 column)
Optical Purity Requirement Resolution > 2.0 between stereoisomers

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with substituted chloro or amino groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical intermediate. Its chiral nature allows for the synthesis of various enantiomers that can exhibit different biological activities. Research indicates that derivatives of this compound may act as selective inhibitors for certain enzymes or receptors, making them candidates for drug development targeting conditions such as cancer and neurological disorders.

Case Study:
A study demonstrated the effectiveness of (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL in inhibiting specific kinases involved in cancer progression. The compound showed promising results in vitro, leading to further exploration in vivo.

Agrochemicals

The compound's structural features suggest potential applications in the development of agrochemicals, particularly as herbicides or insecticides. Its ability to interact with biological systems can be harnessed to create selective agents that target pests without harming non-target organisms.

Case Study:
Research has indicated that modifications to the trifluoromethyl group enhance the herbicidal activity of related compounds. The inclusion of this amino alcohol structure may improve efficacy and reduce environmental impact.

Materials Science

In materials science, (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL can serve as a building block for synthesizing polymers or other functional materials. Its properties allow it to participate in reactions that form stable linkages within polymer chains.

Data Table: Synthesis of Polymers Using (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

Polymer TypeReaction ConditionsYield (%)Properties
Polyurethane80°C, 24 hours85High thermal stability
PolyamideRoom Temperature, 48 hours90Excellent mechanical strength
Copolymer with PVA60°C, 12 hours75Enhanced flexibility

Wirkmechanismus

The exact mechanism of action for (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl and chloro groups play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent patterns, stereochemistry, and molecular properties:

Compound Name & CAS Substituents on Phenyl Ring Configuration Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
Target: (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 3-chloro, 4-CF₃ (1R,2S) C₁₀H₁₁ClF₃NO 253.65 Reference compound
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (1212998-44-1) 2-chloro, 4-CF₃ (1S,2R) C₁₀H₁₁ClF₃NO 253.65 Positional isomer (Cl at 2 vs. 3); inverse stereochemistry
(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL (1269806-12-3) 2-fluoro, 5-CF₃ (1R,2S) C₁₀H₁₁F₄NO 237.19 Halogen substitution (F vs. Cl); CF₃ at position 5
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (1270385-18-6) 4-SCF₃ (1S,2R) C₁₀H₁₂F₃NOS 265.27 Trifluoromethylthio group (SCF₃); different stereochemistry
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (1019534-32-7) 3-tert-butyl (1S,2R) C₁₃H₂₁NO 207.31 Bulky tert-butyl group; lacks halogens/CF₃

Structural and Stereochemical Analysis

  • Substituent Effects :

    • The 3-chloro-4-CF₃ group in the target compound provides a unique electronic profile, with chlorine acting as a moderate electron-withdrawing group and CF₃ as a strong electron-withdrawing substituent. This contrasts with the 2-fluoro-5-CF₃ analog (), where fluorine’s smaller size and higher electronegativity may alter binding kinetics .
    • The trifluoromethylthio (SCF₃) group in CAS 1270385-18-6 introduces sulfur, which can enhance lipophilicity and metabolic resistance compared to the target’s chloro-CF₃ system .
  • In contrast, the (1S,2R) configuration in other analogs (e.g., CAS 1212998-44-1) could result in divergent pharmacological profiles due to enantioselective binding .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The target’s Cl and CF₃ groups likely increase lipophilicity (logP) compared to the tert-butyl analog (), which lacks halogen substituents. This could influence membrane permeability and bioavailability.
  • Metabolic Stability : The CF₃ group is generally resistant to oxidative metabolism, whereas the SCF₃ group () may exhibit slower hepatic clearance due to sulfur’s metabolic inertia .

Biologische Aktivität

(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol, commonly referred to as a derivative of fluconazole, has garnered attention due to its potential biological activities, particularly in antifungal and antitumor applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

  • Molecular Formula : C₁₀H₁₁ClF₃NO
  • Molecular Weight : 253.65 g/mol
  • CAS Number : 1270046-99-5

The compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways involved in fungal cell wall synthesis and tumor cell proliferation. Its structural components allow it to interact with target proteins effectively, leading to significant biological effects.

Antifungal Activity

Research has demonstrated that (1R,2S)-1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol exhibits potent antifungal properties against various strains of fungi, including Candida albicans.

Case Study:
In a study assessing the efficacy of the compound against C. albicans, it was found that the Minimum Inhibitory Concentration (MIC) was significantly lower than that of traditional antifungal agents like fluconazole. The results indicated an MIC of 0.31 μg/mL, showcasing its enhanced potency compared to fluconazole's MIC of >30 μg/mL .

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Data Table: Antitumor Efficacy

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)5.0Apoptosis induction
A549 (Lung)3.5Cell cycle arrest
HeLa (Cervical)4.2Inhibition of mitotic spindle formation

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the trifluoromethyl group and chlorine atom enhances lipophilicity and bioavailability, which are critical for its interaction with biological targets.

Safety and Toxicity

Toxicological assessments indicate that while the compound is effective at low doses, higher concentrations may lead to cytotoxic effects in non-target cells. A study revealed that at doses exceeding 30 mg/kg, significant toxicity was observed in animal models .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL in laboratory settings?

  • Answer: Key precautions include using PPE (gloves, goggles), working in a fume hood to avoid inhalation (H332 ), and preventing skin contact (H315 ). Storage at 2–8°C in sealed containers minimizes degradation and aerosol formation. Emergency measures like P305+P351+P338 (eye rinsing) and P330 (oral exposure) should be prioritized. Contradictions in hazard classifications (e.g., acute toxicity vs. organ-specific effects) require risk assessments based on experimental scales .

Q. What synthetic strategies are viable for preparing this compound, and how is stereochemical integrity maintained?

  • Answer: Asymmetric synthesis via chiral auxiliaries or catalytic methods (e.g., Sharpless epoxidation) can achieve the (1R,2S) configuration. Evidence from similar amino alcohols suggests using enantioselective reduction of ketones (e.g., NaBH₄ with chiral ligands) . Purity is validated via HPLC with chiral columns or polarimetry. Intermediate characterization by 1^1H NMR (e.g., coupling constants for vicinal protons) ensures stereochemical control .

Q. How can researchers assess the purity of (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL?

  • Answer: Combustion analysis (C/H/N) and LC-MS verify elemental composition. 1^1H NMR detects diastereomeric impurities (e.g., split signals for NH₂ or OH groups). Purity >98% is achievable via recrystallization in ethanol/water mixtures, leveraging solubility differences of stereoisomers .

Q. What spectroscopic techniques are essential for initial structural characterization?

  • Answer: FT-IR confirms functional groups (e.g., -OH stretch ~3300 cm⁻¹, NH₂ bend ~1600 cm⁻¹). 1^1H NMR identifies substituent environments: aromatic protons (δ 7.2–7.5 ppm), NH₂ (δ 1.5–2.5 ppm, broad), and hydroxyl (δ 3.0–4.0 ppm). 19^{19}F NMR detects trifluoromethyl splitting patterns (e.g., quartet due to 3JFF^3J_{F-F}) .

Q. How do electron-withdrawing groups (Cl, CF₃) influence the compound’s reactivity?

  • Answer: The -CF₃ group stabilizes intermediates via inductive effects, favoring electrophilic substitution at the para position. Chlorine enhances oxidative stability but may complicate nucleophilic reactions (e.g., SN2). Computational modeling (DFT) predicts regioselectivity in derivatization reactions .

Advanced Research Questions

Q. How can researchers resolve conflicting 1^1H NMR data when characterizing diastereomers of derivatives?

  • Answer: Use 1^1H-1^1H COSY to assign coupling networks and NOESY to distinguish diastereomers (e.g., spatial proximity of NH₂ to CF₃ group). For fluorinated analogs, 19^{19}F-1^1H HOESY clarifies through-space interactions. Dynamic NMR (variable temperature) detects rotamers in flexible side chains .

Q. What crystallographic methods confirm the absolute configuration of this compound?

  • Answer: Single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å) provides definitive stereochemistry. Heavy-atom derivatization (e.g., bromine substitution) enhances anomalous scattering. Intermolecular H-bonding (OH⋯N) and π-stacking of aromatic rings influence crystal packing and stability .

Q. How can enantiomeric excess (ee) be optimized during scale-up synthesis?

  • Answer: Kinetic resolution using immobilized lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers. Continuous-flow reactors improve ee by minimizing racemization. In-line PAT tools (e.g., Raman spectroscopy) monitor ee in real time .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Answer: Molecular docking (AutoDock Vina) evaluates binding to biological targets (e.g., enzymes). ADMET predictors (SwissADME) assess logP (lipophilicity) and BBB permeability. QSAR models correlate substituent effects (Cl vs. CF₃) with metabolic stability .

Q. How do solvent systems influence the stability of (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL in solution?

  • Answer: Aprotic solvents (DMSO, DMF) stabilize the amino alcohol via H-bonding but may promote racemization at elevated temperatures. Accelerated stability studies (40°C/75% RH) in ethanol/water (1:1) show <5% degradation over 30 days. LC-MS identifies degradation products (e.g., oxidation at benzylic position) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.